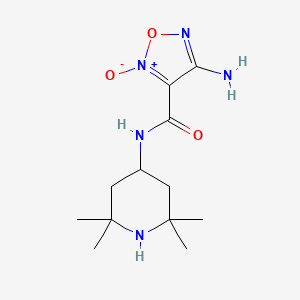![molecular formula C20H16N4O4 B11488943 2-Methyl-4-{5-[(3-methyl-4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline](/img/structure/B11488943.png)
2-Methyl-4-{5-[(3-methyl-4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-{5-[(3-methyl-4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinoline core, which is known for its presence in many biologically active molecules, and an oxadiazole ring, which is often associated with pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-{5-[(3-methyl-4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline typically involves multiple steps, starting with the preparation of the quinoline core and the oxadiazole ring separately, followed by their coupling. One common method involves the reaction of 2-methylquinoline with a suitable oxadiazole precursor under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for temperature and pressure control, as well as continuous monitoring of the reaction progress, ensures the efficient production of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-{5-[(3-methyl-4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-{5-[(3-methyl-4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline involves its interaction with specific molecular targets. For instance, in biological systems, the compound may bind to DNA or proteins, disrupting their normal function and leading to cell death. The presence of the nitro group allows for redox cycling, generating reactive oxygen species that can cause oxidative damage to cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-nitroquinoline: Shares the quinoline core but lacks the oxadiazole ring.
4-Nitro-2-methylimidazole: Contains a nitro group and a methyl group but has an imidazole ring instead of a quinoline core.
7-(2-Methyl-4-nitrophenoxy)[1,2,4]triazolo[1,5-a]pyridine: Features a triazole ring and a nitrophenoxy group similar to the target compound.
Uniqueness
2-Methyl-4-{5-[(3-methyl-4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline is unique due to the combination of the quinoline core and the oxadiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Propriétés
Formule moléculaire |
C20H16N4O4 |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
5-[(3-methyl-4-nitrophenoxy)methyl]-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H16N4O4/c1-12-9-14(7-8-18(12)24(25)26)27-11-19-22-20(23-28-19)16-10-13(2)21-17-6-4-3-5-15(16)17/h3-10H,11H2,1-2H3 |
Clé InChI |
UOFATFHRJUKDLZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OCC2=NC(=NO2)C3=CC(=NC4=CC=CC=C43)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-benzyl-7-{[(3,4-dimethoxyphenyl)carbonyl]amino}-1,3-benzoxazole-5-carboxylate](/img/structure/B11488867.png)
![7-Morpholino-9-oxo-6,8-diazaspiro[4.5]dec-7-en-10-yl cyanide](/img/structure/B11488870.png)
![methyl 4-[(furan-2-ylcarbonyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11488874.png)
![4-{[1-(hydroxymethyl)propyl]amino}-6-methyl-3-propionyl-2H-pyran-2-one](/img/structure/B11488878.png)
![2-[4-Amino-6-(diethylamino)-1,3,5-triazin-2-yl]-2-methylhydrazinecarboxamide](/img/structure/B11488886.png)
![6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylsulfonyl)phenyl]hexanamide](/img/structure/B11488897.png)

![Methyl 3-({3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzoate](/img/structure/B11488913.png)
![Ethyl 3-(4-methoxyphenyl)-3-({[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]carbonyl}amino)propanoate](/img/structure/B11488914.png)
![Acetamide, 2-[(pyridin-4-ylmethyl)amino]-2-thioxo-](/img/structure/B11488921.png)
![4-cyano-N-(4-fluorophenyl)-3-methylpyrido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B11488932.png)
![1-[1-(4-bromophenyl)ethyl]-3-(9H-xanthen-9-yl)urea](/img/structure/B11488935.png)
![Cyclopenta[c]pyrazole-1-acetamide, 1,4,5,6-tetrahydro-N-(tricyclo[3.3.1.1(3,7)]dec-1-ylmethyl)-3-(trifluoromethyl)-](/img/structure/B11488939.png)
![2-Fluoro-5-({4-[(furan-2-ylcarbonyl)amino]-3-methoxyphenyl}sulfamoyl)benzoic acid](/img/structure/B11488946.png)
